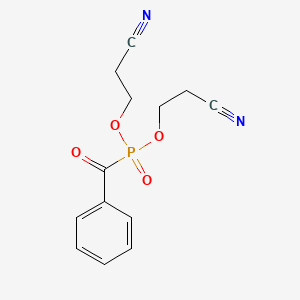
CID 78066032
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066032” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
The preparation of CID 78066032 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and not publicly disclosed, general synthetic routes can be outlined. Typically, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product yield and purity .
Chemical Reactions Analysis
CID 78066032 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
CID 78066032 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. Industrially, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78066032 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
CID 78066032 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For instance, compounds with similar core structures but different substituents may exhibit distinct properties and applications. The comparison of this compound with these compounds can provide insights into its unique features and potential advantages .
Properties
Molecular Formula |
Al6V5 |
|---|---|
Molecular Weight |
416.597 g/mol |
InChI |
InChI=1S/6Al.5V |
InChI Key |
URWWGYSKXXDZIE-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[V].[V].[V].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


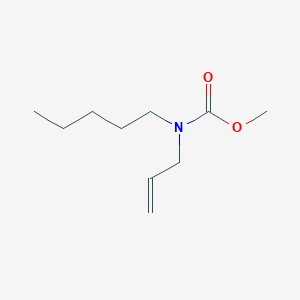
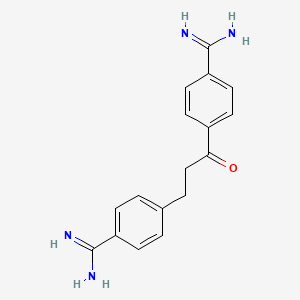
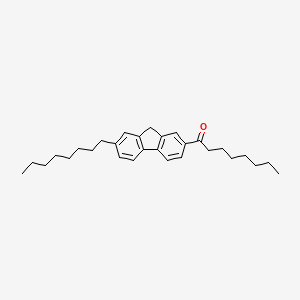
![1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B14574518.png)
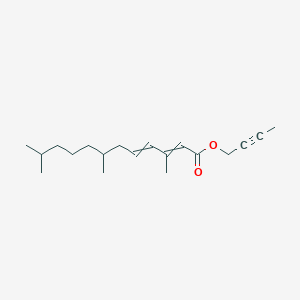
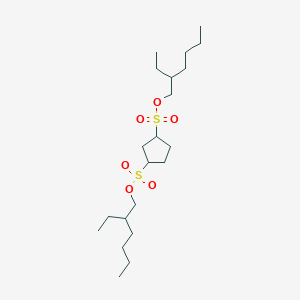
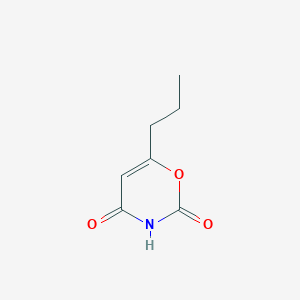
![Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14574539.png)
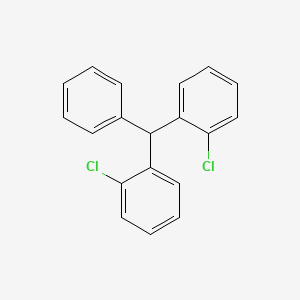
![5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14574548.png)
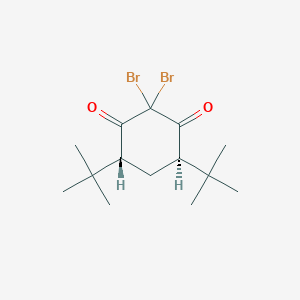
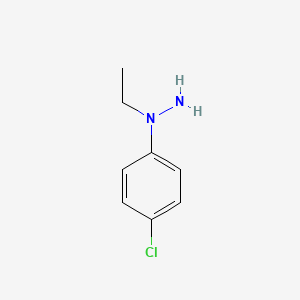
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile](/img/structure/B14574572.png)
